molecular formula C3H9NO6S B13397859 2-Amino-3-sulfopropanoic acid hydrate

2-Amino-3-sulfopropanoic acid hydrate

Cat. No.: B13397859
M. Wt: 187.17 g/mol
InChI Key: PCPIXZZGBZWHJO-UHFFFAOYSA-N
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Description

L-Cysteic acid monohydrate: is a sulfur-containing amino acid derivative with the chemical formula C3H9NO6S . It is an oxidation product of L-Cysteine and is characterized by its amino and carboxyl functional groups. This compound is known for its role in various biological processes and is used in scientific research for its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Cysteic acid monohydrate can be synthesized through the oxidation of L-Cysteine . One common method involves dissolving L-Cystine in dilute hydrochloric acid, followed by the addition of bromine. The reaction solution is heated to about 60°C, and the resulting solution is evaporated under reduced pressure. The residue is then dissolved in distilled water, filtered, and crystallized to obtain L-Cysteic acid monohydrate .

Industrial Production Methods: In industrial settings, the production of L-Cysteic acid monohydrate involves similar oxidation processes, often scaled up to accommodate larger quantities. The use of controlled reaction conditions and purification steps ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Cysteic acid monohydrate undergoes various chemical reactions, including:

    Oxidation: It is formed by the oxidation of L-Cysteine.

    Reduction: It can be reduced back to L-Cysteine under specific conditions.

    Substitution: The sulfonic acid group can participate in substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Cysteic acid monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard for amino acid analysis.

    Biology: Acts as a competitive inhibitor in bacterial aspartate:alanine antiporter systems and is used in studies of excitatory amino acids in the brain.

    Medicine: Investigated for its potential anticonvulsant properties and its role in neurotransmitter systems.

    Industry: Utilized in the development of monomeric surfactants.

Mechanism of Action

The mechanism of action of L-Cysteic acid monohydrate involves its interaction with various molecular targets:

Comparison with Similar Compounds

L-Cysteic acid monohydrate is unique compared to other similar compounds due to its specific functional groups and biological activity. Similar compounds include:

    Cysteine Sulfinic Acid: Another oxidation product of L-Cysteine, but with different biological activities.

    Taurine: A derivative of cysteine with a sulfonic acid group, known for its role in bile salt formation and as a neurotransmitter.

    Homocysteic Acid: Similar in structure but with distinct physiological effects.

Properties

IUPAC Name

2-amino-3-sulfopropanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPIXZZGBZWHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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